![molecular formula C24H23N3O3S B5010581 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders. In
科学的研究の応用
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been studied for its potential use in metabolic disorders such as obesity and diabetes, as glutaminase plays a crucial role in regulating glucose and lipid metabolism.
作用機序
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This binding induces a conformational change in the enzyme, leading to its inactivation. Glutaminase inhibition by this compound leads to a decrease in glutamate production and an increase in glutamine levels, which can induce apoptosis in cancer cells and alter glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and pancreatic cancer cells. Glutaminase inhibition by this compound has also been shown to alter glucose and lipid metabolism, leading to decreased insulin secretion and increased fatty acid oxidation. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is a highly specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various cellular processes. However, this compound has limitations in terms of its bioavailability and toxicity, which may limit its potential applications in vivo. Additionally, the development of resistance to this compound has been reported in some cancer cell lines, highlighting the need for further research into alternative glutaminase inhibitors.
将来の方向性
Future research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide should focus on improving its bioavailability and reducing its toxicity, as well as identifying alternative glutaminase inhibitors. Additionally, the potential applications of this compound in metabolic disorders such as obesity and diabetes should be further explored. Finally, the role of glutaminase in various cellular processes, including autophagy and immune function, should be investigated to fully understand the potential applications of glutaminase inhibitors such as this compound.
合成法
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 3-aminobenzoic acid to form 4-propoxy-N-(3-aminobenzoyl)benzamide. This intermediate is then reacted with thionyl chloride to form N-(3-aminobenzoyl)-N-(4-propoxyphenyl)thiourea, which is further reacted with 3-(benzoylamino)aniline to form this compound.
特性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-15-30-21-13-11-18(12-14-21)23(29)27-24(31)26-20-10-6-9-19(16-20)25-22(28)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICBUVWYMFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

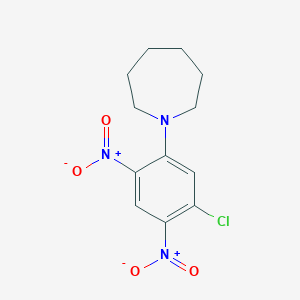
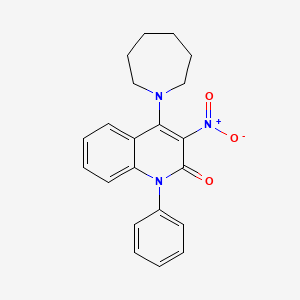
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
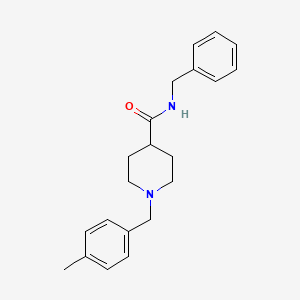
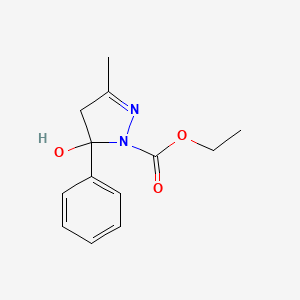

![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
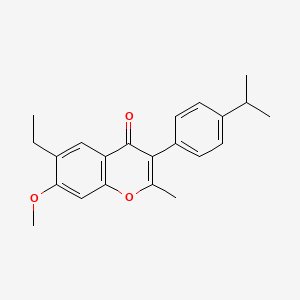
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
methyl]phosphonate](/img/structure/B5010582.png)

![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)